2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13256119
InChI: InChI=1S/C19H15N5/c1-11-7-8-13(9-12(11)2)24-18(21)14(10-20)17-19(24)23-16-6-4-3-5-15(16)22-17/h3-9H,21H2,1-2H3
SMILES: CC1=C(C=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N)C
Molecular Formula: C19H15N5
Molecular Weight: 313.4 g/mol

2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

CAS No.:

Cat. No.: VC13256119

Molecular Formula: C19H15N5

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile -

Specification

Molecular Formula C19H15N5
Molecular Weight 313.4 g/mol
IUPAC Name 2-amino-1-(3,4-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile
Standard InChI InChI=1S/C19H15N5/c1-11-7-8-13(9-12(11)2)24-18(21)14(10-20)17-19(24)23-16-6-4-3-5-15(16)22-17/h3-9H,21H2,1-2H3
Standard InChI Key JTFBLRGJHOJXJZ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N)C
Canonical SMILES CC1=C(C=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N)C

Introduction

Synthesis Methods

The synthesis of pyrroloquinoxaline derivatives typically involves multi-step organic reactions. For example, the synthesis of 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines involves a two-step approach using Buchwald–Hartwig cross-coupling conditions followed by an intramolecular nucleophilic aromatic substitution reaction . While specific synthesis details for 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile are not available, similar compounds likely require analogous methods.

Biological Activities

Pyrroloquinoxaline derivatives have shown potential in various biological activities, including antimicrobial and anticancer effects. For instance, 2-amino-N-benzyl-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibits potential in antimicrobial and anticancer research due to its ability to interact with biological targets. While specific data on 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is lacking, its structural similarity suggests it may have similar biological activities.

Comparison with Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Features
2-Amino-1-(2,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrileC19_{19}H15_{15}N5_{5}313.4Different dimethyl substitution on the phenyl ring
2-Amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrileC15_{15}H15_{15}N5_{5}265.31Butyl substituent instead of phenyl
Ethyl 2-amino-1-(2,3-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateC21_{21}H20_{20}N4_{4}O2_{2}360.4Ethyl ester group and different dimethyl substitution

Future Research Directions

Further research is needed to elucidate the specific biological activities and synthesis methods for 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile. This could involve exploring its potential as a therapeutic agent and optimizing its synthesis to improve yield and purity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator